molecular formula C15H13N3O4 B11354712 2-[(4-methoxyphenoxy)methyl]-5-nitro-1H-benzimidazole

2-[(4-methoxyphenoxy)methyl]-5-nitro-1H-benzimidazole

Cat. No.: B11354712
M. Wt: 299.28 g/mol
InChI Key: AFJCIKJEACZMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenoxy group and a nitro group attached to a benzodiazole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the intermediate compounds, such as 4-methoxyphenol and 2-nitrobenzaldehyde.

    Formation of the Benzodiazole Ring: The benzodiazole ring is formed through a cyclization reaction involving the intermediate compounds. This step often requires the use of a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH levels.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced through a nucleophilic substitution reaction, where the methoxyphenol reacts with the benzodiazole intermediate.

    Final Product Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-[(4-methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole may involve large-scale batch reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups present in the molecule.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

    Substituted Benzodiazoles: Substitution reactions result in various substituted benzodiazoles with different functional groups.

Scientific Research Applications

2-[(4-methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

    Material Science: It is explored for its potential use in the development of advanced materials with specific properties.

    Pharmaceutical Industry: The compound is investigated for its potential use in drug development and formulation.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The nitro group and benzodiazole ring play crucial roles in its biological activity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its therapeutic effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenoxy)methyl]-5-nitro-1H-1,3-benzodiazole
  • 2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole
  • 2-[(4-methoxyphenoxy)methyl]-5-amino-1H-1,3-benzodiazole

Uniqueness

2-[(4-methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole is unique due to the presence of both the methoxyphenoxy group and the nitro group on the benzodiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-6-nitro-1H-benzimidazole

InChI

InChI=1S/C15H13N3O4/c1-21-11-3-5-12(6-4-11)22-9-15-16-13-7-2-10(18(19)20)8-14(13)17-15/h2-8H,9H2,1H3,(H,16,17)

InChI Key

AFJCIKJEACZMFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.